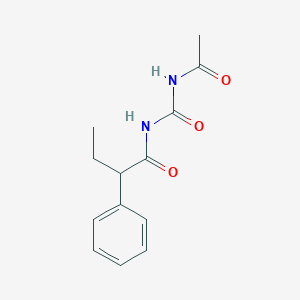

Acetylpheneturide

Description

Structure

3D Structure

Properties

CAS No. |

13402-08-9 |

|---|---|

Molecular Formula |

C13H16N2O3 |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

N-(acetylcarbamoyl)-2-phenylbutanamide |

InChI |

InChI=1S/C13H16N2O3/c1-3-11(10-7-5-4-6-8-10)12(17)15-13(18)14-9(2)16/h4-8,11H,3H2,1-2H3,(H2,14,15,16,17,18) |

InChI Key |

GBPZSCQLDXUGNO-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C |

melting_point |

100.5 °C |

Other CAS No. |

13402-08-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Acetylpheneturide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and pharmacological databases lack detailed, quantitative data on the specific molecular interactions and experimental protocols for Acetylpheneturide. The following guide is constructed based on the generally accepted qualitative mechanism of action for this compound and its close structural analog, Pheneturide. The information is supplemented with general principles of anticonvulsant drug action and common experimental methodologies in the field.

Executive Summary

This compound is an anticonvulsant drug belonging to the ureide class. While its precise mechanism of action has not been fully elucidated in publicly accessible literature, it is believed to exert its therapeutic effects through a multi-target approach, a common characteristic of many antiepileptic drugs. The proposed core mechanisms involve the modulation of inhibitory and excitatory neurotransmission. Specifically, this compound is thought to:

-

Enhance GABAergic Inhibition: Potentiate the action of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).

-

Inhibit Voltage-Gated Sodium Channels: Block the propagation of action potentials by inhibiting sodium influx.

-

Modulate Voltage-Gated Calcium Channels: Potentially reduce neurotransmitter release by modulating calcium influx.

This guide will delve into these proposed mechanisms, providing a theoretical framework and outlining the types of experimental protocols typically used to investigate such interactions. Due to the absence of specific quantitative data for this compound, representative data from related compounds or general experimental outcomes will be discussed to illustrate the concepts.

Proposed Mechanisms of Action

The potentiation of GABAergic inhibition is a cornerstone of the mechanism of action for many anticonvulsant drugs. This compound is hypothesized to enhance the function of the GABA-A receptor, a ligand-gated ion channel that, upon binding GABA, allows the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability.

Signaling Pathway:

Caption: Proposed potentiation of GABA-A receptor signaling by this compound.

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. During a seizure, neurons fire at a high frequency. Some anticonvulsants selectively bind to and stabilize the inactivated state of these channels. This state-dependent inhibition prevents the channels from returning to the resting state, thereby reducing the number of available channels to fire subsequent action potentials and dampening the rapid and uncontrolled neuronal firing characteristic of seizures.

Logical Relationship:

Caption: Proposed mechanism of state-dependent sodium channel blockade.

Voltage-gated calcium channels, particularly those located at presynaptic terminals, are involved in the release of neurotransmitters. Inhibition of these channels can reduce the influx of calcium upon depolarization, leading to decreased release of excitatory neurotransmitters like glutamate. This would further contribute to the overall reduction in neuronal excitability.

Signaling Pathway:

Caption: Proposed modulation of presynaptic calcium channels by this compound.

Quantitative Data Summary

A comprehensive search of scientific literature and databases did not yield specific quantitative data for this compound's binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or efficacy (EC50) at its purported molecular targets. For the purpose of illustration, the following table outlines the type of quantitative data that would be essential for a thorough understanding of its mechanism of action.

| Parameter | Molecular Target | Typical Assay | Illustrative Value (Hypothetical) | Significance |

| IC50 | Voltage-Gated Sodium Channels (e.g., Nav1.1, Nav1.2, Nav1.6) | Whole-cell patch-clamp electrophysiology | 10-100 µM | Concentration required to inhibit 50% of the sodium current. |

| EC50 | GABA-A Receptor | Two-electrode voltage clamp on Xenopus oocytes expressing the receptor | 1-50 µM | Concentration required to elicit 50% of the maximal potentiation of the GABA-induced current. |

| Ki | GABA-A Receptor (Benzodiazepine site) | Radioligand binding assay (e.g., with [3H]flunitrazepam) | > 100 µM | Dissociation constant for binding to a specific receptor site; a higher Ki indicates lower affinity. |

| IC50 | Voltage-Gated Calcium Channels (e.g., T-type) | Whole-cell patch-clamp electrophysiology | 50-200 µM | Concentration required to inhibit 50% of the calcium current. |

Detailed Experimental Protocols

The following are detailed, generalized protocols for the types of experiments that would be conducted to elucidate the mechanism of action of a compound like this compound.

Objective: To measure the effect of this compound on voltage-gated sodium or calcium currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells) stably expressing the channel of interest.

Experimental Workflow:

Caption: A generalized workflow for a whole-cell patch-clamp experiment.

Methodology:

-

Cell Preparation: Culture cells expressing the target ion channel to an appropriate confluency.

-

Solution Preparation:

-

External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2). Cesium is used to block potassium channels.

-

-

Recording:

-

A glass micropipette with a tip resistance of 1-5 MΩ is filled with the internal solution and brought into contact with a cell.

-

A high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

The cell is held at a holding potential (e.g., -100 mV for sodium channels) and depolarizing voltage steps are applied to elicit channel opening.

-

Baseline currents are recorded.

-

This compound at various concentrations is applied via a perfusion system.

-

The effect on the current amplitude and channel kinetics is recorded.

-

A washout step is performed to check for reversibility.

-

-

Data Analysis: The peak current amplitude at each drug concentration is measured and normalized to the baseline current. A concentration-response curve is plotted to determine the IC50 value.

Objective: To determine the binding affinity of this compound to a specific receptor site, for example, the benzodiazepine binding site on the GABA-A receptor.

Experimental Workflow:

Caption: A generalized workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., cortex) or cultured cells expressing the GABA-A receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam) that binds to the target site. A range of concentrations of unlabeled this compound is added to compete for binding. Non-specific binding is determined in the presence of a high concentration of an unlabeled known ligand (e.g., diazepam).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of specific binding at each concentration of this compound is calculated. A competition curve is plotted, and the IC50 (the concentration of this compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant) is then calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is an anticonvulsant whose mechanism of action is thought to involve a combination of enhancing GABAergic inhibition and suppressing neuronal excitability through the modulation of voltage-gated ion channels. This multifaceted approach is a common theme among effective antiepileptic drugs. However, a significant gap exists in the scientific literature regarding the specific molecular pharmacology of this compound.

For a more complete understanding, future research should focus on:

-

Quantitative profiling of this compound against a panel of GABA-A receptor subtypes and voltage-gated sodium and calcium channel isoforms to determine its selectivity and potency.

-

Detailed electrophysiological studies to characterize the state-dependency of its ion channel interactions.

-

In vivo studies correlating brain concentrations of this compound with its anticonvulsant effects in animal models of epilepsy.

Such studies would provide the necessary data to refine our understanding of this compound's mechanism of action and could inform the development of novel, more targeted antiepileptic therapies.

An In-depth Technical Guide to the Synthesis of Acetylpheneturide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpheneturide, also known as Pheneturide or 2-Phenylbutyrylurea, is an anticonvulsant drug belonging to the ureide class. While its use has become less common, it remains a molecule of interest in medicinal chemistry and for the development of novel therapeutics, including trypanocidal agents. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and a visual representation of the reaction mechanism.

Introduction

Pheneturide, with the chemical formula C₁₁H₁₄N₂O₂, is structurally related to phenobarbital and can be conceptualized as a metabolic degradation product of the latter.[1] It is recognized for its anticonvulsant properties, though its clinical application is limited due to its side effect profile.[1] Beyond its historical use in epilepsy, 2-Phenylbutyrylurea has been explored as a scaffold in the synthesis of new compounds with potential therapeutic applications, such as in the treatment of trypanosomal diseases.[2] This guide focuses on the chemical synthesis of this compound, providing a detailed methodology for its preparation in a laboratory setting.

Synthesis Pathway

The most common and direct synthetic route to this compound involves the reaction of a 2-phenylbutanoic acid derivative, specifically 2-phenylbutyryl chloride, with urea. This pathway consists of two main stages: the conversion of 2-phenylbutanoic acid to its more reactive acid chloride derivative, followed by the acylation of urea.

Overall Reaction Scheme

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Step 1: Preparation of 2-Phenylbutyryl Chloride

Materials:

-

2-Phenylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (or another inert solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 2-phenylbutanoic acid.

-

Add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the flask. The reaction can be performed neat or in a dry, inert solvent like toluene.

-

Gently heat the mixture to reflux and maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude 2-phenylbutyryl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound (2-Phenylbutyrylurea)

Materials:

-

2-Phenylbutyryl chloride

-

Urea

-

Anhydrous solvent (e.g., ethanol, methanol, or a non-polar solvent like toluene)

Procedure:

-

In a separate reaction vessel, dissolve urea in a suitable anhydrous solvent.

-

Slowly add the crude or purified 2-phenylbutyryl chloride to the urea solution with stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the reaction mixture. One source suggests heating at a temperature between 150-200°C, which would necessitate a high-boiling point solvent or performing the reaction under pressure if using lower-boiling solvents like ethanol or methanol.[3]

-

Maintain the reaction at the elevated temperature for several hours until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude this compound may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that specific yields can vary depending on the exact reaction conditions and purification efficiency.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Melting Point (dl-form) | 149-150°C | [3] |

| Melting Point (d-form) | 168–169°C | [3] |

Reaction Mechanism

The synthesis of this compound from 2-phenylbutyryl chloride and urea proceeds through a nucleophilic acyl substitution mechanism.

In this mechanism, the lone pair of electrons on one of the nitrogen atoms of urea acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-phenylbutyryl chloride. This leads to the formation of a tetrahedral intermediate. The carbonyl group then reforms, and the chloride ion, being a good leaving group, is expelled. Finally, a deprotonation step yields the stable this compound molecule.

Conclusion

The synthesis of this compound is a straightforward process involving the acylation of urea with 2-phenylbutyryl chloride. This guide provides a foundational understanding of the synthetic pathway, detailed experimental protocols, and the underlying reaction mechanism. For researchers and drug development professionals, this information serves as a practical starting point for the laboratory-scale synthesis of this compound and its analogs for further investigation. It is crucial to adhere to standard laboratory safety procedures when handling the reagents and performing the reactions described herein.

References

An In-depth Technical Guide to the Chemical Properties of Acetylpheneturide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Acetylpheneturide, an anticonvulsant agent. The document details its physicochemical characteristics, proposed mechanism of action, and a theoretical degradation pathway. Quantitative data is presented in tabular format for clarity. Detailed, generalized experimental protocols for the determination of key chemical properties are also provided. Visual diagrams generated using the DOT language illustrate the proposed signaling pathways and a general experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of anticonvulsant therapies.

Physicochemical Properties

This compound, with the IUPAC name N-(acetylcarbamoyl)-2-phenylbutanamide, is a derivative of urea. Its fundamental physicochemical properties are summarized in the table below. While some data is available from curated databases, specific experimental values for properties like pKa and quantitative solubility in various solvents are not readily found in the public domain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₃ | PubChem[1] |

| Molecular Weight | 248.28 g/mol | PubChem[1] |

| Melting Point | 100-101 °C | DrugFuture |

| logP (Computed) | 2.6 | PubChem (XLogP3)[1] |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

| Appearance | Solid powder | MedKoo Biosciences |

| pKa | Data not available | - |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available in the reviewed literature. Therefore, this section provides established, generalized methodologies that are widely accepted for the characterization of pharmaceutical compounds.

Melting Point Determination (Capillary Method)

A standard capillary melting point apparatus can be used to determine the melting point range of this compound.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range.

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

-

Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker bath, filtration system (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

-

The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.

-

The solubility is typically expressed in mg/mL or mol/L.

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly water-soluble compounds).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

LogP Determination (HPLC Method)

The octanol-water partition coefficient (LogP) can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3][4][5]

-

Apparatus: HPLC system with a UV detector, a reverse-phase column (e.g., C18), and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Procedure:

-

A series of standard compounds with known LogP values are injected into the HPLC system to create a calibration curve by plotting the logarithm of their retention factors (k') against their known LogP values.

-

The retention time of this compound is then measured under the same chromatographic conditions.

-

The retention factor (k') for this compound is calculated from its retention time and the column dead time.

-

The LogP of this compound is then determined by interpolating its log(k') value on the calibration curve.

-

Mechanism of Action

This compound is classified as an anticonvulsant. While its precise molecular targets have not been fully elucidated, its mechanism of action is believed to be similar to other acylurea anticonvulsants. The primary proposed mechanisms involve the modulation of inhibitory and excitatory neurotransmission.

Potentiation of GABAergic Inhibition

A key proposed mechanism is the enhancement of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). This is likely achieved through positive allosteric modulation of the GABA-A receptor, which increases the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Caption: Proposed potentiation of GABA-A receptor by this compound.

Modulation of Voltage-Gated Ion Channels

This compound may also exert its anticonvulsant effects by modulating the activity of voltage-gated sodium and calcium channels. By stabilizing the inactive state of these channels, it can reduce the repetitive firing of neurons that is characteristic of seizures.

Caption: Inhibition of voltage-gated ion channels by this compound.

Synthesis and Degradation

Synthesis

The synthesis of this compound has been described in the literature, for example, by Umemoto et al. in Yakugaku Zasshi (1963) and in a US patent by Takamatsu et al. (1963). While the full detailed experimental procedures from these documents were not available for this review, a general synthetic workflow can be proposed based on the structure of the molecule. A likely synthetic route would involve the acylation of 2-phenylbutyrylurea with an acetylating agent.

Caption: A plausible synthetic workflow for this compound.

Degradation Pathway

Specific studies on the degradation of this compound are limited. However, based on the metabolism of the structurally related drug Phenacemide, a hypothetical degradation pathway can be proposed. The primary routes of metabolism are likely to be hydroxylation of the phenyl ring and hydrolysis of the urea and amide moieties.

-

Hydroxylation: The phenyl group is susceptible to aromatic hydroxylation, a common metabolic pathway for many xenobiotics.

-

Hydrolysis: The amide and urea linkages can undergo hydrolytic cleavage, breaking down the molecule into smaller, more polar metabolites that can be more easily excreted.

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to fully characterize the degradation products and pathways of this compound. A general workflow for such a study is outlined below.

Caption: General workflow for a forced degradation study.

Conclusion

This technical guide has synthesized the available information on the chemical properties of this compound. While foundational data on its physicochemical properties and a general understanding of its mechanism of action exist, there is a notable lack of detailed experimental data in the public domain. Further research is required to fully characterize its quantitative solubility, pKa, and specific degradation pathways. The provided generalized experimental protocols and proposed mechanisms and pathways offer a starting point for researchers and drug development professionals working with this and related compounds.

References

- 1. This compound | C13H16N2O3 | CID 1999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

The Pharmacological Profile of Acetylpheneturide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide is a pharmaceutical agent primarily classified as an anticonvulsant. It has been used in the treatment of certain types of epilepsy, particularly partial and temporal lobe seizures.[1] Structurally related to phenacemide, this compound's therapeutic effects are attributed to its ability to modulate neuronal excitability within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, including its mechanism of action, and highlights the existing gaps in quantitative data and detailed experimental protocols.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated, but it is believed to exert its anticonvulsant effects through a multi-faceted approach that ultimately reduces neuronal hyperexcitability. The primary proposed mechanisms involve the enhancement of inhibitory neurotransmission and the modulation of voltage-gated ion channels.[2]

Enhancement of GABAergic Inhibition:

A key proposed mechanism is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[2] By augmenting GABAergic signaling, this compound is thought to increase the influx of chloride ions into neurons, leading to hyperpolarization of the neuronal membrane. This hyperpolarized state raises the threshold for firing action potentials, thereby suppressing the excessive neuronal discharge characteristic of seizures.[2]

Inhibition of Voltage-Gated Sodium Channels:

This compound may also exert its effects by blocking voltage-gated sodium channels.[2] These channels are crucial for the initiation and propagation of action potentials. By inhibiting these channels, this compound could reduce the rapid and repetitive firing of neurons that underlies seizure activity.[2]

Modulation of Calcium Channels:

There is also speculation that this compound may influence the activity of voltage-gated calcium channels.[2] Calcium influx through these channels is essential for the release of neurotransmitters from presynaptic terminals. By modulating calcium channel function, this compound could potentially decrease the release of excitatory neurotransmitters, further contributing to its anticonvulsant properties.[2]

Pharmacological Data

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of quantitative pharmacological data for this compound. To facilitate future research and provide a framework for data presentation, the following tables are included as templates for key pharmacological parameters.

Table 1: Receptor and Ion Channel Binding Affinities

| Target | Ligand | Ki (nM) | IC50 (nM) | Assay Conditions | Reference |

| GABAA Receptor | This compound | Data not available | Data not available | ||

| Voltage-Gated Sodium Channel | This compound | Data not available | Data not available | ||

| Voltage-Gated Calcium Channel | This compound | Data not available | Data not available |

Table 2: In Vitro Efficacy and Potency

| Assay | Parameter | Value | Cell Line/Tissue | Reference |

| GABAA Receptor Modulation | EC50 (nM) | Data not available | ||

| Sodium Channel Blockade | IC50 (µM) | Data not available | ||

| Calcium Channel Blockade | IC50 (µM) | Data not available |

Table 3: In Vivo Anticonvulsant Activity

| Animal Model | Seizure Type | ED50 (mg/kg) | Route of Administration | Reference |

| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Data not available | ||

| Pentylenetetrazol (PTZ) | Myoclonic/Absence | Data not available | ||

| Kindling | Focal | Data not available |

Table 4: Pharmacokinetic Parameters

| Species | Parameter | Value | Route of Administration | Reference |

| Human | Bioavailability (%) | Data not available | ||

| Tmax (h) | Data not available | |||

| Cmax (µg/mL) | Data not available | |||

| Vd (L/kg) | Data not available | |||

| t1/2 (h) | Data not available | |||

| Clearance (mL/min/kg) | Data not available | |||

| Protein Binding (%) | Data not available | |||

| Rat | Bioavailability (%) | Data not available | ||

| t1/2 (h) | Data not available |

Experimental Protocols

Receptor Binding Assays:

Standard radioligand binding assays would be utilized to determine the affinity of this compound for its putative targets. For the GABAA receptor, this would typically involve competition binding studies using a radiolabeled ligand such as [3H]muscimol or [3H]flunitrazepam in brain membrane preparations. Similarly, for sodium and calcium channels, radiolabeled toxins that bind to specific sites on the channels (e.g., [3H]batrachotoxin for sodium channels, [3H]nitrendipine for L-type calcium channels) would be used.

In Vitro Electrophysiology:

Patch-clamp electrophysiology on cultured neurons or brain slices would be the gold standard for assessing the functional effects of this compound on ion channels and synaptic transmission. To study GABAA receptor modulation, GABA-evoked currents would be recorded in the presence and absence of this compound. For voltage-gated channels, specific voltage protocols would be applied to isolate and record sodium or calcium currents and determine the effect of the compound on channel kinetics and current amplitude.

In Vivo Anticonvulsant Models:

The anticonvulsant efficacy of this compound would be evaluated in established rodent models of epilepsy. The maximal electroshock (MES) test is a model of generalized tonic-clonic seizures, while the pentylenetetrazol (PTZ) test is used to model myoclonic and absence seizures. The kindling model, where repeated subconvulsive electrical stimulation leads to a persistent increase in seizure susceptibility, is a model of focal epilepsy and epileptogenesis. In these models, the dose of this compound required to protect 50% of the animals from seizures (ED50) would be determined.

Pharmacokinetic Studies:

Pharmacokinetic studies in animals (e.g., rats, mice) and humans would be essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This would involve administering the drug through various routes (e.g., intravenous, oral) and collecting blood samples at different time points to measure drug concentrations using methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Therapeutic Uses

This compound is indicated for the treatment of certain types of epilepsy, including autonomic seizures, partial epilepsies, and temporal lobe epilepsy.[1]

Conclusion

This compound is an anticonvulsant agent with a proposed mechanism of action involving the enhancement of GABAergic inhibition and potential blockade of voltage-gated sodium and calcium channels. While it has a history of clinical use for specific seizure types, there is a notable scarcity of publicly available quantitative pharmacological data and detailed experimental protocols. The information presented in this technical guide summarizes the current qualitative understanding of this compound's pharmacology and provides a framework for the types of studies that are needed to fill the existing knowledge gaps. Further research is crucial to fully characterize its pharmacological profile, which would be invaluable for optimizing its therapeutic use and for the development of novel antiepileptic drugs.

References

The Discovery and History of Acetylpheneturide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Acetylpheneturide, chemically known as N-(acetylcarbamoyl)-2-phenylbutanamide, is a derivative of pheneturide, another member of the ureide class of anticonvulsants. The development of these compounds was part of a significant mid-20th-century effort to identify alternatives to existing epilepsy treatments, seeking improved efficacy and better safety profiles. While pheneturide itself is considered an obsolete treatment in many regions due to its toxicity profile, this compound was developed as a potentially safer analogue.

Chemical Structure:

-

IUPAC Name: N-(acetylcarbamoyl)-2-phenylbutanamide

-

Molecular Formula: C₁₃H₁₆N₂O₃

-

Molecular Weight: 248.28 g/mol

Historical Context and Discovery

Detailed historical records outlining the specific discovery and initial synthesis of this compound by Sumitomo Pharma Co., Ltd. are not extensively documented in publicly accessible international scientific literature. It is presumed that this development occurred in the mid to late 1960s, following the exploration of related phenylacetylurea compounds. The research was likely conducted by scientists at Dainippon Pharmaceutical, which later merged to form Sumitomo Pharma. The primary goal would have been to modify the structure of pheneturide to enhance its therapeutic index.

Synthesis

While the original publication detailing the synthesis of this compound is not available, a plausible synthetic route can be postulated based on standard organic chemistry principles for the formation of acylureas.

Postulated Synthetic Pathway

A likely approach would involve the acylation of phenylethylacetylurea (pheneturide). This could be achieved by reacting pheneturide with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a suitable base to neutralize the resulting acid.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated but is believed to be multifaceted, targeting neuronal excitability through several pathways.[1]

-

Modulation of Voltage-Gated Sodium Channels: A primary proposed mechanism is the inhibition of voltage-gated sodium channels.[1] By stabilizing these channels in their inactive state, this compound may reduce the sustained high-frequency firing of neurons that is characteristic of seizures.

-

Enhancement of GABAergic Inhibition: this compound is also thought to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[1] This could occur through interaction with the GABA-A receptor complex, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thus raising the seizure threshold.

-

Modulation of Calcium Channels: There is also speculation that this compound may modulate the activity of certain voltage-gated calcium channels, which would further contribute to a reduction in neuronal excitability by decreasing neurotransmitter release.[1]

Preclinical Pharmacology (Illustrative Data)

Due to the absence of accessible primary literature, the following tables present hypothetical data structured in a manner consistent with preclinical anticonvulsant screening protocols of the mid-20th century.

Table 1: Anticonvulsant Activity in Rodent Models (Hypothetical Data)

| Compound | MES (ED₅₀ mg/kg, i.p.) | scPTZ (ED₅₀ mg/kg, i.p.) | Neurotoxicity (TD₅₀ mg/kg, i.p.) | Protective Index (TD₅₀/ED₅₀) MES |

| This compound | 25 | 40 | 150 | 6.0 |

| Pheneturide | 30 | 55 | 120 | 4.0 |

| Phenobarbital | 15 | 10 | 60 | 4.0 |

| Phenytoin | 10 | >100 | 70 | 7.0 |

MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazol Seizure Test; ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; i.p.: Intraperitoneal.

Table 2: Acute Toxicity in Mice (Hypothetical Data)

| Compound | Route of Administration | LD₅₀ (mg/kg) |

| This compound | Intraperitoneal | 450 |

| This compound | Oral | 900 |

| Pheneturide | Intraperitoneal | 300 |

| Pheneturide | Oral | 650 |

LD₅₀: Median Lethal Dose.

Experimental Protocols (Illustrative)

The following are detailed methodologies for key experiments that would have been conducted to characterize the anticonvulsant profile of this compound.

Maximal Electroshock Seizure (MES) Test

This test is a model for generalized tonic-clonic seizures.

-

Animals: Male albino mice (20-25 g).

-

Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

-

Procedure: At the time of predicted peak effect, a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as protection.

-

Data Analysis: The ED₅₀ is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures.

-

Animals: Male albino mice (18-22 g).

-

Drug Administration: Test compounds are administered i.p. or p.o.

-

Procedure: At the time of predicted peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

-

Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is considered protection.

-

Data Analysis: The ED₅₀ is calculated.

Neurotoxicity Screening (Rotarod Test)

This test assesses motor impairment.

-

Animals: Male albino mice (20-25 g).

-

Procedure: Mice are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for at least one minute. On the test day, various doses of the compound are administered.

-

Endpoint: Neurological deficit is indicated if the animal falls off the rod within one minute.

-

Data Analysis: The TD₅₀ is calculated.

Clinical Studies

Information regarding formal, large-scale clinical trials of this compound is scarce in the available literature. It is likely that early clinical evaluations were conducted in Japan, but the results are not widely disseminated internationally. The drug has been approved for use in some countries for certain types of epilepsy, including autonomic seizures and partial epilepsy.

Conclusion

This compound represents a historical effort in medicinal chemistry to develop safer and more effective treatments for epilepsy. While its clinical use is not widespread, its study provides insights into the structure-activity relationships of ureide-based anticonvulsants. The primary proposed mechanisms of action, involving the modulation of sodium and calcium channels and the enhancement of GABAergic inhibition, align with our current understanding of anticonvulsant pharmacology. A significant gap in the publicly available knowledge base exists concerning the detailed discovery, synthesis, and early preclinical and clinical development of this compound. Further research into historical archives of Sumitomo Pharma could provide a more complete picture of the journey of this compound from laboratory to clinical use.

References

Acetylpheneturide for Temporal Lobe Epilepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide, a derivative of phenacemide, is an anticonvulsant agent that has been investigated for its efficacy in various forms of epilepsy, including temporal lobe epilepsy. While not as widely utilized as other antiepileptic drugs (AEDs), its distinct pharmacological profile warrants a comprehensive review for researchers and drug development professionals. This technical guide provides an in-depth analysis of the available scientific literature on this compound, focusing on its clinical efficacy, mechanism of action, and the experimental methodologies used in its evaluation.

Clinical Efficacy in Epilepsy

The primary clinical evidence for the efficacy of this compound comes from a double-blind, cross-over trial comparing it with phenytoin in patients with epilepsy. The study included individuals with various seizure types, providing valuable comparative data.

Quantitative Clinical Trial Data

A pivotal study by Gibberd et al. (1982) provides the most robust quantitative data on the efficacy of this compound (referred to as pheneturide) in comparison to phenytoin. The trial was designed as a double-blind, cross-over study involving 94 outpatients with epilepsy. The key findings from this trial are summarized below.

Table 1: Patient Demographics and Seizure Types in the this compound vs. Phenytoin Trial

| Characteristic | This compound Group | Phenytoin Group | Total Patients |

| Number of Patients | 94 | 94 | 94 |

| Seizure Type | |||

| Grand Mal | 68 | 68 | 68 |

| Temporal Lobe | 16 | 16 | 16 |

| Jacksonian | 6 | 6 | 6 |

| Myoclonic | 2 | 2 | 2 |

| Petit Mal | 2 | 2 | 2 |

Data extracted from Gibberd et al. (1982).

Table 2: Comparative Efficacy of this compound and Phenytoin

| Outcome Measure | This compound | Phenytoin | Statistical Significance |

| Mean Monthly Seizure Frequency | No significant difference reported | No significant difference reported | Not significant |

| Patients with Increased Seizures | 19 | 15 | Not significant |

| Patients with Decreased Seizures | 15 | 19 | Not significant |

| Patients with No Change | 60 | 60 | Not significant |

Data extracted from Gibberd et al. (1982). The study concluded that there was no significant difference in seizure frequency between the two treatment groups.

Table 3: Adverse Effects Reported in the this compound vs. Phenytoin Trial

| Adverse Effect | This compound (n=94) | Phenytoin (n=94) |

| Drowsiness | 14 | 12 |

| Ataxia | 10 | 11 |

| Nausea/Vomiting | 8 | 7 |

| Headache | 6 | 5 |

| Rash | 3 | 4 |

| Depression/Anxiety | 5 | 3 |

Data extracted from Gibberd et al. (1982).

Mechanism of Action

The precise mechanism of action of this compound has not been as extensively elucidated as newer AEDs. However, based on its chemical structure and preclinical evidence, a multi-faceted mechanism is proposed, sharing similarities with other established anticonvulsants. The primary proposed mechanisms include the modulation of voltage-gated ion channels and enhancement of inhibitory neurotransmission.[1]

The proposed mechanisms of action for this compound include:

-

Inhibition of Voltage-Gated Sodium Channels: Similar to phenytoin, this compound is thought to stabilize the inactivated state of voltage-gated sodium channels. This action reduces the ability of neurons to fire at high frequencies, a hallmark of epileptic seizures.[1]

-

Enhancement of GABAergic Inhibition: this compound may potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] This could be achieved by either increasing the frequency or duration of GABAA receptor-mediated chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced excitability.

-

Modulation of Calcium Channels: There is also a possibility that this compound influences calcium channels, which play a role in neurotransmitter release.[1] By modulating calcium influx, the drug could reduce the release of excitatory neurotransmitters.

Experimental Protocols

Detailed preclinical experimental protocols specifically for this compound are not extensively reported in recent literature. However, the pivotal clinical trial by Gibberd et al. (1982) provides a clear methodology for a human study.

Clinical Trial Protocol: Double-Blind, Cross-Over Comparison with Phenytoin

-

Study Design: A double-blind, cross-over design was employed. Patients were randomly allocated to receive either this compound or phenytoin for a period of six months, after which they were crossed over to the other treatment for a further six months. A one-month washout period was instituted between the two treatment phases.

-

Patient Population: 94 outpatients with established epilepsy were enrolled. The types of epilepsy included grand mal, temporal lobe, Jacksonian, myoclonic, and petit mal seizures.

-

Dosage:

-

This compound: 200 mg three times daily.

-

Phenytoin: 100 mg three times daily.

-

Dosages could be adjusted based on clinical response and side effects.

-

-

Outcome Measures:

-

Primary: Seizure frequency, recorded by patients in a diary.

-

Secondary: Incidence and nature of adverse effects.

-

-

Data Analysis: The mean monthly seizure frequency was compared between the two treatment periods. The number of patients showing an increase, decrease, or no change in seizure frequency was also analyzed.

References

Preclinical Profile of Acetylpheneturide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpheneturide, a urea-class anticonvulsant, represents a promising area of investigation for the management of epilepsy. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its pharmacodynamics, mechanism of action, pharmacokinetics, and safety profile. While specific quantitative preclinical data for this compound is limited in publicly accessible literature, this guide synthesizes the available information and draws rational inferences from its close structural analog, Phenacemide, to provide a robust preclinical assessment. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel antiepileptic therapies.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of effective and safe antiepileptic drugs (AEDs) remains a critical area of research. This compound, also known as N-acetyl-N-phenylacetylurea or Ethylphenacemide, is a derivative of phenacemide, an anticonvulsant that has been used clinically. This guide delves into the preclinical data essential for understanding the therapeutic potential and risks associated with this compound.

Pharmacodynamics: Anticonvulsant Activity

The anticonvulsant properties of a compound are typically evaluated in various animal models of seizures. The most common screening models are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the pentylenetetrazol (PTZ) seizure test, a model for absence seizures.

Table 1: Anticonvulsant Activity Data (Hypothetical based on structural analogs)

| Test | Animal Model | Endpoint | This compound ED50 (mg/kg) | Phenacemide ED50 (mg/kg) |

| Maximal Electroshock (MES) | Mouse/Rat | Abolition of tonic hindlimb extension | Data not available | 30-60 (Oral) |

| Pentylenetetrazol (PTZ) | Mouse/Rat | Inhibition of clonic seizures | Data not available | Less active |

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on studies of its parent compound, Phenacemide, a multi-faceted mechanism targeting neuronal excitability is proposed.

Modulation of Voltage-Gated Ion Channels

The primary mechanism is believed to involve the blockade of voltage-gated sodium channels. By binding to these channels, this compound likely stabilizes the inactive state of the channel, thereby limiting the sustained high-frequency firing of neurons that is characteristic of seizures. There is also evidence to suggest a potential interaction with voltage-sensitive calcium channels, which would further contribute to the suppression of neuronal depolarization and hypersynchronization.

Interaction with Neurotransmitter Systems

While less established, potential modulation of GABAergic and glutamatergic systems may also contribute to the anticonvulsant effects of this compound. Enhancing the inhibitory effects of GABA or attenuating the excitatory effects of glutamate could complement its primary action on ion channels.

Diagram 1: Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound action on neuronal excitability.

Pharmacokinetics

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for determining its dosing regimen and predicting its efficacy and safety. Specific pharmacokinetic parameters for this compound are not well-documented. The following table provides a summary of expected parameters based on the properties of related compounds.

Table 2: Pharmacokinetic Parameters of this compound (Hypothetical)

| Parameter | Animal Model | Value |

| Absorption | ||

| Oral Bioavailability (%) | Rat | Data not available |

| Tmax (h) | Rat | Data not available |

| Distribution | ||

| Plasma Protein Binding (%) | In vitro | Data not available |

| Volume of Distribution (L/kg) | Rat | Data not available |

| Metabolism | ||

| Primary Route | Hepatic | Likely |

| Excretion | ||

| Elimination Half-life (h) | Rat | Data not available |

| Clearance (mL/min/kg) | Rat | Data not available |

Toxicology and Safety Pharmacology

A thorough evaluation of a drug's safety profile is paramount. This includes acute, subchronic, and chronic toxicity studies, as well as safety pharmacology assessments of vital functions.

Acute Toxicity

The acute toxicity of this compound has been evaluated in rodents.

Table 3: Acute Toxicity of this compound

| Species | Route | LD50 (mg/kg) | Reference |

| Rat | Oral | > 2483 | [1] |

Neurotoxicity

Neurotoxicity is a key consideration for CNS-active drugs. The median toxic dose (TD50) is often determined in tests of motor impairment, such as the rotarod test. The Protective Index (PI), calculated as TD50/ED50, is a measure of the margin of safety between the desired anticonvulsant effect and adverse neurological effects.

Table 4: Neurotoxicity and Protective Index (Hypothetical)

| Test | Animal Model | Endpoint | This compound TD50 (mg/kg) | Protective Index (PI) |

| Rotarod Test | Mouse/Rat | Motor impairment | Data not available | Data not available |

Genotoxicity

Genotoxicity assays, such as the Ames test (bacterial reverse mutation assay) and the in vivo micronucleus test, are essential to assess the mutagenic potential of a compound. Data on the genotoxicity of this compound is not currently available.

Safety Pharmacology

Safety pharmacology studies investigate the potential for adverse effects on major physiological systems.

-

Cardiovascular System: Evaluation of effects on heart rate, blood pressure, and cardiac electrophysiology (e.g., hERG channel assay) is crucial.

-

Respiratory System: Assessment of respiratory rate and function.

-

Central Nervous System: Broader assessment of behavioral and neurological functions beyond anticonvulsant activity.

Specific safety pharmacology data for this compound has not been reported.

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility and interpretation of preclinical data. The following are generalized protocols for key anticonvulsant screening tests.

Maximal Electroshock (MES) Test

Diagram 2: Experimental Workflow for the Maximal Electroshock (MES) Test

Caption: Generalized workflow for the Maximal Electroshock (MES) test.

Protocol:

-

Animals: Male mice (e.g., CD-1) or rats (e.g., Sprague-Dawley) are used.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.

-

Time to Peak Effect: The electrical stimulus is delivered at the predetermined time of peak drug effect.

-

Stimulation: A corneal or auricular electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) of sufficient intensity to induce a tonic hindlimb extension in control animals is applied.

-

Endpoint: The presence or absence of the tonic hindlimb extension is recorded. Protection is defined as the absence of this endpoint.

-

Data Analysis: The dose that protects 50% of the animals (ED50) is calculated using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

Diagram 3: Experimental Workflow for the Pentylenetetrazol (PTZ) Test

Caption: Generalized workflow for the Pentylenetetrazol (PTZ) seizure test.

Protocol:

-

Animals: Male mice or rats are used.

-

Drug Administration: The test compound is administered i.p. or p.o. at various doses.

-

PTZ Administration: At the time of expected peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously (s.c.).

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).

-

Endpoint: Protection is defined as the absence of clonic seizures during the observation period.

-

Data Analysis: The ED50 is calculated.

Conclusion and Future Directions

This compound, as a structural analog of Phenacemide, holds potential as an anticonvulsant agent, likely acting through the modulation of voltage-gated sodium channels. The limited available data, particularly the high oral LD50 in rats, suggests a favorable acute toxicity profile. However, a significant data gap exists regarding its efficacy in standard seizure models, detailed pharmacokinetic properties, and comprehensive safety pharmacology.

Future preclinical research should focus on:

-

Determining the ED50 of this compound in the MES and PTZ seizure models to quantify its anticonvulsant potency.

-

Conducting neurotoxicity studies to establish a therapeutic index.

-

Elucidating the full pharmacokinetic profile, including oral bioavailability, metabolism, and excretion.

-

Performing a complete safety pharmacology battery to assess cardiovascular, respiratory, and CNS effects.

-

Investigating the precise molecular interactions with ion channels and neurotransmitter systems to confirm its mechanism of action.

Addressing these knowledge gaps is essential for the further development of this compound as a potential therapeutic agent for epilepsy.

References

Methodological & Application

Application Note: Quantification of Acetylpheneturide in Human Plasma by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide is a pharmaceutical compound with potential therapeutic applications. To support pharmacokinetic and toxicokinetic studies, a robust and reliable analytical method for the quantification of acetylphene turide in human plasma is essential. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma. The method is sensitive, specific, and accurate, making it suitable for routine drug monitoring and clinical research.

Experimental

Materials and Methods

Chemicals and Reagents:

-

This compound reference standard (>99% purity)

-

Internal Standard (IS), e.g., Phenacemide (>99% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Formic acid (analytical grade)

-

Human plasma (drug-free, sourced from a certified blood bank)

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Analytical balance

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection | 220 nm |

| Internal Standard | Phenacemide |

| Run Time | 10 minutes |

Preparation of Standard and Quality Control Samples

Stock Solutions: Stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Working standard solutions were prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Calibration Standards and Quality Control (QC) Samples: Calibration standards were prepared by spiking drug-free human plasma with the appropriate working standard solutions to yield final concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL. Quality control samples were independently prepared at concentrations of 0.3 µg/mL (Low QC), 8 µg/mL (Medium QC), and 16 µg/mL (High QC).

Sample Preparation Protocol

A protein precipitation method was employed for the extraction of this compound from plasma samples.[1][2]

-

Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 10 µg/mL Phenacemide).

-

Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[1][2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The developed method was validated according to established guidelines for bioanalytical method validation.

Linearity and Range

The linearity of the method was assessed by analyzing the calibration standards in triplicate. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

| Parameter | Result |

| Linearity Range | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Regression Equation | y = 0.15x + 0.01 (example) |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing the QC samples at three concentration levels on three different days.

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| Low QC | 0.3 | < 5% | ± 5% | < 6% | ± 7% |

| Mid QC | 8.0 | < 4% | ± 4% | < 5% | ± 6% |

| High QC | 16.0 | < 3% | ± 3% | < 4% | ± 5% |

Specificity and Selectivity

The specificity of the method was determined by analyzing blank plasma samples from six different sources. The chromatograms were examined for any interfering peaks at the retention times of this compound and the internal standard. No significant interferences were observed.

Recovery

The extraction recovery of this compound was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.

| QC Level | Concentration (µg/mL) | Mean Recovery (%) |

| Low QC | 0.3 | > 85% |

| Mid QC | 8.0 | > 88% |

| High QC | 16.0 | > 90% |

Workflow Diagram

References

Application Note: Quantitative Analysis of Acetylpheneturide in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylpheneturide is an anticonvulsant drug used in the management of epilepsy. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This application note presents a detailed protocol for the sensitive and selective determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation for sample preparation and utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Phenacetin (Internal Standard, IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: A system capable of delivering reproducible gradients at high pressures.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.1 µm).

Sample Preparation

-

Allow all samples (calibrators, quality controls, and unknown plasma samples) and reagents to thaw to room temperature.

-

To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 100 µL of the internal standard working solution (Phenacetin in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 80 µL of the clear supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Method

The chromatographic separation is performed using a gradient elution.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 2.1 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 10 |

| 0.5 | 10 |

| 3.5 | 90 |

| 4.5 | 90 |

| 4.6 | 10 |

| 6.0 | 10 |

Mass Spectrometry Method

The mass spectrometer is operated in positive electrospray ionization mode. The MRM transitions for this compound and the internal standard are optimized for maximum sensitivity.

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

Table 3: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |

| This compound | 249.1 | 119.2 (Quantifier) | 150 | 80 | 25 |

| 249.1 | 91.2 (Qualifier) | 150 | 80 | 35 | |

| Phenacetin (IS) | 180.1 | 108.0 | 150 | 70 | 27 |

Data Presentation

Method Validation Summary

The method was validated for linearity, precision, accuracy, and sensitivity.

Table 4: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.995 |

Table 5: Precision and Accuracy

| Quality Control | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| LQC | 3 | < 10 | < 10 | 90 - 110 |

| MQC | 100 | < 10 | < 10 | 90 - 110 |

| HQC | 800 | < 10 | < 10 | 90 - 110 |

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Experimental Workflow Visualization

Caption: Workflow for this compound analysis.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation procedure and the high selectivity of the MRM detection make this method suitable for high-throughput analysis in a clinical or research setting. The method demonstrates excellent linearity, precision, and accuracy over a wide dynamic range, meeting the requirements for bioanalytical method validation.

Application Notes and Protocols for Acetylpheneturide Efficacy Testing in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models and experimental protocols for evaluating the efficacy of Acetylpheneturide as an anticonvulsant and neuroprotective agent.

Introduction to this compound

This compound is a pharmaceutical compound primarily utilized for its anticonvulsant properties in the management of epilepsy, particularly autonomic and temporal lobe seizures. Its mechanism of action is believed to be multifactorial, primarily involving the enhancement of GABAergic inhibition, modulation of voltage-gated sodium channels, and potentially influencing calcium channel activity. These actions collectively contribute to a reduction in neuronal hyperexcitability, a hallmark of seizures. Furthermore, emerging research suggests that compounds with anticonvulsant properties may also exhibit neuroprotective effects, shielding neurons from damage in various neurological disorders.

Proposed Mechanism of Action of this compound

The anticonvulsant effect of this compound is thought to be mediated through a combination of actions that stabilize neuronal membranes and enhance inhibitory neurotransmission.

Protocol for Acetylpheneturide Administration in Rodents: Application Notes for Preclinical Anticonvulsant Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation and administration of Acetylpheneturide to rodents for the purpose of evaluating its anticonvulsant properties. This compound, a derivative of pheneturide, is classified as an anticonvulsant that has been shown to inhibit seizure activity in preclinical models.[1] This document outlines the necessary materials, vehicle formulation, and step-by-step procedures for administration in the context of standardized seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. The provided protocols are intended to ensure accurate and reproducible results in the screening and characterization of this compound's efficacy.

Introduction to this compound

This compound, with the chemical name N-(acetylcarbamoyl)-2-phenylbutanamide, is an organic molecular entity with a molecular weight of 248.28 g/mol .[2] It is classified as an anticonvulsant and has been investigated for its ability to prevent or reduce the severity of seizures. Preclinical studies in mice have demonstrated its activity against both electrically and chemically induced seizures.[1] The oral lethal dose (LD50) in mice has been established at 1.17 g/kg.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C13H16N2O3 |

| Molecular Weight | 248.28 g/mol [2] |

| IUPAC Name | N-(acetylcarbamoyl)-2-phenylbutanamide[2] |

| CAS Number | 13402-08-9 |

| Therapeutic Class | Anticonvulsant |

Experimental Protocols

Vehicle Preparation for this compound

A suitable vehicle is crucial for the effective and safe administration of this compound in rodents. Based on protocols for the structurally related compound Pheneturide, the following formulation is recommended for creating a clear solution for intraperitoneal (IP) or oral (PO) administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until a homogenous solution is formed.[3]

-

Add 50 µL of Tween-80 to the mixture and mix again.[3]

-

Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.[3]

-

Vortex the solution until it is clear and free of precipitates. This protocol is designed to yield a clear solution of at least 2.5 mg/mL.[3]

Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.

Administration to Rodents

The following protocols are based on standard procedures for anticonvulsant drug screening in mice.

Animal Models:

-

Male Swiss albino mice (25-30g) are commonly used.

Routes of Administration:

-

Intraperitoneal (IP) Injection: A common route for rapid absorption. Injections are administered into a lower abdominal quadrant.[4]

-

Oral Gavage (PO): Ensures a precise dose is delivered to the gastrointestinal tract.[4]

Recommended Volumes:

Anticonvulsant Activity Screening

This test is a model for generalized tonic-clonic seizures.

Procedure:

-

Administer this compound at the desired doses via the chosen route (IP or PO).

-

After a predetermined pretreatment time (typically 30-60 minutes), induce seizures using an electro-convulsometer.

-

Apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) through auricular or corneal electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.

This test is a model for myoclonic and generalized absence seizures.

Procedure:

-

Administer this compound at the desired doses via the chosen route (IP or PO).

-

After the pretreatment time, administer a subcutaneous injection of pentylenetetrazol (PTZ) at a convulsant dose (e.g., 85 mg/kg).

-

Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.

-

Protection is defined as the absence of clonic seizures during the observation period.

Data Presentation

All quantitative data from these experiments should be summarized in structured tables to allow for clear comparison of dose-dependent effects.

Table 1: Anticonvulsant Activity of this compound in Mice

| Dose (mg/kg) | Route of Administration | Pretreatment Time (min) | MES Test (% Protection) | scPTZ Test (% Protection) |

| Vehicle Control | IP/PO | 30/60 | ||

| Dose 1 | IP/PO | 30/60 | ||

| Dose 2 | IP/PO | 30/60 | ||

| Dose 3 | IP/PO | 30/60 |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

Caption: Experimental workflow for anticonvulsant screening of this compound.

Signaling Pathways

The precise mechanism of action for this compound is not fully elucidated but is believed to involve modulation of ion channels to reduce neuronal excitability, a common mechanism for anticonvulsant drugs.

Caption: Postulated mechanism of action for this compound.

References

- 1. Differential antagonisms of anticonvulsants to various components of maximal seizures induced by electroshock or pentylenetetrazol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C13H16N2O3 | CID 1999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 5. iacuc.wsu.edu [iacuc.wsu.edu]

Application Notes and Protocols for Cell-Based Screening of Acetylpheneturide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide is a derivative of pheneturide, a compound historically classified as an anticonvulsant. Due to its structural similarities to other anticonvulsant and sedative-hypnotic agents, this compound is a candidate for screening campaigns aimed at identifying novel modulators of neuronal excitability. Its primary putative targets are central nervous system ion channels and receptors, particularly those involved in inhibitory neurotransmission.

These application notes provide a framework for the cell-based screening of this compound to characterize its neuroprotective potential and its activity on GABAergic signaling, a key pathway in regulating neuronal activity. The following protocols are designed to be adaptable for high-throughput screening (HTS) and lead optimization efforts.

Data Presentation

A critical aspect of compound screening is the quantitative assessment of its biological activity. Key parameters include the half-maximal inhibitory concentration (IC50) for antagonists or inhibitors, and the half-maximal effective concentration (EC50) for agonists or potentiators.

Note: A comprehensive search of publicly available scientific literature and databases did not yield quantitative cell-based assay data for this compound. The tables below are provided as templates to illustrate how experimental data for this compound would be presented.

Table 1: Neuroprotective Activity of this compound

| Assay Type | Cell Type | Inducing Agent | Parameter | This compound Value (µM) | Positive Control (e.g., Diazepam) Value (µM) |

| Neuroprotection | Primary Hippocampal Neurons | Glutamate | EC50 | Data Not Available | Example: 5.0 |

| Cell Viability | SH-SY5Y | Hydrogen Peroxide | EC50 | Data Not Available | Example: 10.0 |

Table 2: GABAA Receptor Modulation by this compound

| Assay Type | Receptor Subtype | Radioligand | Parameter | This compound Value (µM) | Positive Control (e.g., Diazepam) Value (µM) |

| Receptor Binding | α1β2γ2 | [3H]-Flunitrazepam | Ki | Data Not Available | Example: 0.05 |

| Functional (YFP) | α1β2γ2 | GABA (EC20) | EC50 | Data Not Available | Example: 0.1 |

Table 3: Off-Target Liability of this compound

| Assay Type | Channel | Cell Line | Parameter | This compound Value (µM) | Positive Control (e.g., Astemizole) Value (µM) |

| hERG Safety | hERG K+ Channel | HEK293 | IC50 | Data Not Available | Example: 0.01 |

Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway

Activation of the GABAA receptor, a ligand-gated ion channel, by its endogenous ligand GABA leads to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast synaptic inhibition. Many anticonvulsant and sedative drugs act as positive allosteric modulators of the GABAA receptor, enhancing the effect of GABA.

Caption: GABAA receptor signaling pathway.

Experimental Protocols

Neuroprotection Assay against Excitotoxicity

This assay determines the ability of this compound to protect neurons from cell death induced by an excitotoxic agent like glutamate.

Caption: Workflow for the neuroprotection assay.

Methodology:

-

Cell Culture:

-

Culture primary hippocampal or cortical neurons in 96-well, poly-D-lysine coated plates.

-

Maintain cultures for 7-10 days to allow for mature synaptic connections to form.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium.

-

Include a positive control (e.g., a known neuroprotective agent) and a vehicle control (e.g., 0.1% DMSO).

-

Add the compounds to the respective wells and incubate for 1 hour.

-

-